molecular formula C19H22N2 B1632878 rac-N-Demethyl dimethindene CAS No. 135784-56-4

rac-N-Demethyl dimethindene

Cat. No.: B1632878
CAS No.: 135784-56-4
M. Wt: 278.4 g/mol
InChI Key: DJCOUIHMDYBQRL-UHFFFAOYSA-N
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Description

rac-N-Demethyl dimethindene is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-Demethyl dimethindene typically involves multi-step organic reactions. One common approach is the alkylation of 2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-N-Demethyl dimethindene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

rac-N-Demethyl dimethindene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-N-Demethyl dimethindene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(pyridin-2-yl)ethanamine
  • N-Methyl-1-(pyridin-2-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

rac-N-Demethyl dimethindene is unique due to its combination of an indene moiety with a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOUIHMDYBQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929150
Record name N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135784-56-4
Record name N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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